Methyl 2-methyl-3-furyl disulfide
Overview
Description
“Methyl 2-methyl-3-furyl disulfide” is a sulfur-containing heterocyclic flavor compound . It is reported to occur in freshly roasted in-shell peanuts . It has a roast meat odor .
Synthesis Analysis
A wide range of 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides . All of these compounds have special aroma characteristics and low aroma thresholds .
Molecular Structure Analysis
The molecular formula of “Methyl 2-methyl-3-furyl disulfide” is C6H8OS2 . The average mass is 226.315 Da and the monoisotopic mass is 226.012222 Da .
Chemical Reactions Analysis
“Methyl 2-methyl-3-furyl disulfide” is used in the synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives . These derivatives were found to have antimicrobial activity against different foodborne bacterial or fungal strains .
Physical And Chemical Properties Analysis
“Methyl 2-methyl-3-furyl disulfide” is a clear yellow liquid . It has a refractive index of n20/D 1.5600 (lit.) and a density of 1.163 g/mL at 25 °C (lit.) .
Scientific Research Applications
Aroma and Flavor Contribution in Foods
Methyl 2-methyl-3-furyl disulfide is notably recognized for its contribution to the aroma and flavor profile in various food items. Studies have identified this compound as a key contributor to meaty aromas, particularly in cooked meat and meat-like model systems. For instance, disulfides containing the 2-methyl-3-furyl group, such as methyl 2-methyl-3-furyl disulfide, were found to impart meaty aromas, whereas those lacking this group tended to have sulfurous or onion-like characteristics (Mottram, Madruga, & Whitfield, 1995). Additionally, certain odorant sulfur compounds, including 2-methyl-3-furanthiol and its disulfide bis-(2-methyl-3-furyl)-disulfide, have been identified as major contributors to the meaty aroma of cooked beef, chicken, and pork (Chen, Chin, & Ho, 2004).
Antimicrobial and Antiproliferative Effects
Methyl 2-methyl-3-furyl disulfide has been examined for its antimicrobial properties and potential antiproliferative effects. A study synthesized various 2-methyl-3-furyl sulfide derivatives and evaluated their antimicrobial activity against different foodborne bacterial or fungal strains. Several of these compounds exhibited significant antimicrobial activity, suggesting their potential as preservatives in food production (Xie et al., 2021). In another context, methyl 2-methyl-3-furyl disulfide, among other furan-containing sulfur flavors, was found to induce DNA fragmentation and exhibit antiproliferative effects in human leukemia Jurkat cells, suggesting its potential role in cancer research (Zhang et al., 2015).
Impact on Food Stability
The role of methyl 2-methyl-3-furyl disulfide in influencing the stability of other food components has been studied. For instance, the impact of this compound on the stability of β-carotene under UVA irradiation was investigated, revealing that disulfides like methyl 2-methyl-3-furyl disulfide could accelerate the photodegradation of β-carotene. This suggests its potential influence on the stability and shelf-life of food products containing β-carotene (Zhang, Wu, Liang, Song, Gan, & Hou, 2019).
Food Safety and Regulatory Assessment
Methyl 2-methyl-3-furyl disulfide has also been assessed for its safety and efficacy as a flavoring agent in animal feed. The European Food Safety Authority (EFSA) concluded that methyl 2-methyl-3-furyl disulfide, among other compounds, is safe at certain maximum use levels for all animal species. No safety concerns for consumers were raised from the use of these compounds in feeds (Efsa Panel on Additives & Hogstrand, 2016).
Safety And Hazards
properties
IUPAC Name |
2-methyl-3-(methyldisulfanyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUTWBWLFKSTIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047704 | |
Record name | Methyl 2-methyl-3-furyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; roast meat aroma | |
Record name | Methyl 2-methyl-3-furyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
213.00 to 217.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methyl-3-(methyldithio)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040199 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
Record name | Methyl 2-methyl-3-furyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.203-1.208 | |
Record name | Methyl 2-methyl-3-furyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl 2-methyl-3-furyl disulfide | |
CAS RN |
65505-17-1 | |
Record name | 2-Methyl-3-(methyldithio)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65505-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methyl-3-furyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-methyl-3-furyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-(methyldithio)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-METHYL-3-FURYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1VSC778G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methyl-3-(methyldithio)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040199 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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